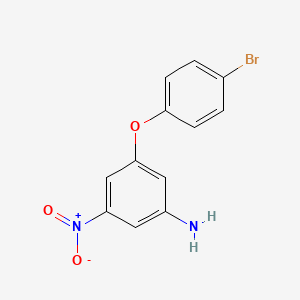

3-(4-Bromophenoxy)-5-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)-5-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZOGZKXROXZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 4 Bromophenoxy 5 Nitroaniline and Its Precursors/analogs

Retrosynthetic Analysis of the 3-(4-Bromophenoxy)-5-nitroaniline Scaffold

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.org For this compound, the primary disconnections involve the aryl-ether linkage and the carbon-nitrogen bond of the aniline (B41778) group.

Primary Disconnections:

Aryl-Ether Bond: Disconnecting the C-O bond of the diaryl ether presents two main pathways:

Path A: This involves the reaction of a 3-halo-5-nitroaniline derivative with 4-bromophenol (B116583).

Path B: This route considers the coupling of a 3-aminophenol (B1664112) derivative with a 1,4-dihalobenzene.

Carbon-Nitrogen Bond: Disconnection of the C-N bond suggests the potential for late-stage amination of a diaryl ether precursor.

This analysis highlights the importance of robust methods for forming aryl-ether and carbon-nitrogen bonds, which will be explored in the subsequent sections.

Classical and Modern Approaches to Aryl-Ether Linkage Formation

The formation of the diaryl ether linkage is a cornerstone of this synthesis. Both classical and modern methods are employed to achieve this transformation efficiently.

Ullmann Coupling Reactions and Catalytic Systems

The Ullmann condensation, first reported in 1903, is a classical method for synthesizing diaryl ethers by coupling an aryl halide with a phenol (B47542) using copper catalysis. nih.gov While traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements have led to milder and more efficient catalytic systems. nih.govacs.orgrsc.org

Key developments in Ullmann-type reactions include:

Ligand Acceleration: The use of chelating ligands, such as N,N- and N,O-chelating ligands, can significantly accelerate the reaction and allow for lower reaction temperatures. nih.govacs.org

Catalyst Systems: The use of copper(I) salts, often in combination with ligands, has become standard. acs.orgacs.org For instance, a diol-copper(I) complex has been shown to catalyze the O-arylation of phenols with aryl bromides under mild conditions. acs.org

Base and Solvent: The choice of base and solvent is crucial. Cesium carbonate (Cs2CO3) and potassium phosphate (B84403) (K3PO4) are commonly used bases, while solvents like acetonitrile (B52724) and toluene (B28343) are often employed. nih.govacs.orgrsc.org

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | (±)-diol L3 | K3PO4 | Acetonitrile | 80 | High | acs.org |

| Cu2O | N,N-dimethylglycine | Cs2CO3 | Acetonitrile | 90 | Excellent | acs.orgorganic-chemistry.org |

| CuI | Various multidentate ligands | K3PO4 | Acetonitrile | Low | Variable | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for forming aryl-ether bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govfishersci.co.ukmasterorganicchemistry.com In the context of this compound synthesis, the nitro group on one of the aromatic rings can facilitate this reaction.

The SNAr mechanism typically involves the addition of a nucleophile (in this case, a phenoxide) to the electron-deficient aromatic ring, forming a Meisenheimer intermediate, followed by the elimination of a leaving group (usually a halide). nih.gov The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com

Microwave-assisted SNAr reactions in solvents like DMSO have been shown to be highly efficient for the synthesis of diaryl ethers from electron-deficient aryl halides and phenols. organic-chemistry.org

Formation of Carbon-Nitrogen Bonds in Related Aniline Derivatives

The synthesis of the aniline moiety is another critical step. Modern cross-coupling reactions have largely replaced older, harsher methods for C-N bond formation.

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination, have become a powerful and versatile tool for the synthesis of anilines and their derivatives. rsc.orgmit.eduresearchgate.netacs.org These reactions involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. acs.org

Key aspects of these reactions include:

Catalyst and Ligand Development: The evolution of highly active and reliable catalysts, often featuring bulky and electron-rich phosphine (B1218219) ligands, has been crucial for the broad applicability of this methodology. mit.eduacs.org The choice of ligand can influence the reaction's scope and efficiency, even allowing for the mono-arylation of primary amines. rsc.org

Reaction Conditions: These reactions are typically carried out under mild conditions and are tolerant of a wide range of functional groups. rsc.orgmit.edu The use of soluble organic bases has also improved reaction conditions by avoiding heterogeneous mixtures. acs.org

| Catalyst | Ligand | Base | Solvent | Application | Reference |

| Pd(OAc)2 | XPhos | NaO-t-Bu | DMSO | General aniline synthesis | researchgate.netacs.org |

| [(cinnamyl)PdCl]2 | Biarylphosphine | Various | Various | Diaryl ether synthesis | rsc.org |

| Pd(OAc)2 | 1,3-dialkylimidazolinium bromide | NaH | Various | Diaryl ether synthesis | organic-chemistry.org |

Copper-Promoted C-N Cross-Coupling Methods

While palladium catalysis is widely used, copper-promoted C-N cross-coupling reactions have re-emerged as a cost-effective and complementary alternative. rsc.orgchemrxiv.orgnih.gov These methods are particularly effective for the amination of aryl halides with a variety of nitrogen-containing nucleophiles.

Recent advancements in copper-catalyzed C-N coupling include:

Ligand-Enabled Reactivity: The development of new ligands, such as 6-hydroxy picolinhydrazide, has enabled room-temperature coupling of anilines with aryl bromides. chemrxiv.org Pyrrole-ol ligands have also been shown to facilitate the coupling of sterically hindered reaction partners. researchgate.net

Expanded Substrate Scope: Copper-based protocols have expanded the scope of compatible nucleophiles to include weakly nucleophilic amines like amides and sulfonamides. rsc.org This is a key advantage over some palladium-catalyzed systems.

Reactions Involving Aromatic Diazonium Salts

Aromatic diazonium salts are versatile intermediates in the synthesis of various substituted aromatic compounds, including precursors to this compound. The conversion of an aromatic primary amine to a diazonium salt, followed by substitution, is a powerful tool for introducing a range of functional groups that are otherwise difficult to install directly.

One key precursor that can be synthesized using this methodology is 1-bromo-3-methoxy-5-nitrobenzene. The synthesis starts with 3-methoxy-5-nitroaniline, which is diazotized and subsequently treated with copper(I) bromide. This sequence effectively replaces the amino group with a bromine atom. Similarly, reacting the diazotized intermediate with copper(I) iodide can produce 1-iodo-3-methoxy-5-nitrobenzene. These halogenated nitroaromatics can then undergo further reactions, such as nucleophilic aromatic substitution, to form the desired ether linkage.

Another relevant example is the synthesis of 3-nitro-4-bromophenol. This process involves the diazotization of 3-nitro-4-aminophenol in hydrobromic acid, followed by a bromination reaction where the diazonium salt solution is added to a hydrobromic acid solution containing cuprous bromide. google.com This Sandmeyer-type reaction yields the brominated phenol derivative, which is a valuable building block. google.com

The general strategy involves the diazotization of a substituted aniline, such as a nitro-substituted aminophenol, to create a reactive intermediate that can then be coupled or substituted. For instance, a precursor like 3-amino-5-nitrophenol (B1278420) could theoretically be diazotized and then reacted with 4-bromophenol to form the diaryl ether, although this specific transformation requires careful optimization of reaction conditions to favor the desired O-arylation over competing side reactions.

Table 1: Examples of Diazonium Salt Reactions in Precursor Synthesis

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 3-methoxy-5-nitroaniline | 1. NaNO₂, H⁺ 2. CuBr | 1-bromo-3-methoxy-5-nitrobenzene | Sandmeyer Reaction |

| 3-nitro-4-aminophenol | 1. NaNO₂, HBr 2. CuBr, HBr | 3-nitro-4-bromophenol | Sandmeyer Reaction |

Introduction of Nitro and Bromo Substituents via Aromatic Functionalization

The synthesis of this compound inherently relies on the introduction of nitro and bromo groups onto aromatic rings. Electrophilic Aromatic Substitution (SEAr) is the cornerstone of these functionalizations. acs.org The success of the synthesis depends critically on the order of these reactions and the directing effects of the substituents already present on the ring.

Nitration: The introduction of a nitro group (–NO₂) is typically achieved by treating the aromatic compound with a mixture of concentrated nitric acid and concentrated sulfuric acid. unacademy.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). unacademy.comresearchgate.net The directing effect of existing substituents is paramount. For instance, if the synthesis starts from a phenol or aniline derivative, the hydroxyl (–OH) or amino (–NH₂) group, being strongly activating and ortho, para-directing, would direct the incoming nitro group to positions ortho and para to it. Conversely, a deactivating group like a nitro group already on the ring would direct subsequent electrophiles to the meta position. youtube.com

Bromination: The introduction of a bromo group (–Br) onto an aromatic ring is also an electrophilic aromatic substitution reaction. This is commonly carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the bromine molecule, making one bromine atom sufficiently electrophilic to attack the aromatic ring. Similar to nitration, the position of bromination is governed by the directing effects of the existing substituents.

In a multi-step synthesis of a molecule like this compound, the sequence of nitration, bromination, and ether formation must be carefully planned. For example, to achieve the desired 1,3,5-substitution pattern on the aniline ring, one might start with an aniline derivative, protect the activating amino group (e.g., by converting it to an acetanilide) to moderate its reactivity and then perform nitration, which would be directed to the meta position by the deactivating amide group. The final product would then be obtained through subsequent steps of ether formation, bromination of the other ring, and deprotection. libretexts.org

Green Chemistry Principles in the Synthesis of Aryl-Ether Nitroanilines

The growing emphasis on environmental sustainability has spurred the adoption of green chemistry principles in the synthesis of complex organic molecules like aryl-ether nitroanilines. researchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy and Waste Minimization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govjocpr.com Traditional synthetic routes, particularly those involving substitution reactions, often have poor atom economy as they generate significant amounts of byproducts, such as salts, which must be disposed of. nih.gov

For instance, the classical Williamson ether synthesis, while versatile, generates a stoichiometric amount of a salt byproduct. In contrast, modern catalytic reactions, such as addition reactions, are inherently more atom-economical. acs.org The development of catalytic cycles for aryl ether synthesis that avoid stoichiometric inorganic bases or other reagents is a key goal. For example, catalytic processes that enable direct C-H activation or employ "borrowing hydrogen" strategies can significantly improve atom economy by minimizing the formation of waste products. acsgcipr.org

Table 2: Comparison of Atom Economy in Ether Synthesis

| Reaction Type | General Equation | Byproducts | Atom Economy |

|---|---|---|---|

| Williamson Ether Synthesis | R-O⁻Na⁺ + R'-X → R-O-R' + NaX | Salt (e.g., NaX) | Low to Moderate |

| Catalytic Addition | Ar-H + R-OH → Ar-O-R + H₂ | Water/Hydrogen | High |

Solvent-Free and Environmentally Benign Reaction Conditions

A significant portion of chemical waste originates from the use of volatile organic solvents, which can be toxic, flammable, and environmentally persistent. Green chemistry encourages the use of safer, more environmentally benign solvents like water or, ideally, conducting reactions under solvent-free conditions. nih.gov

Recent research has demonstrated the feasibility of performing various organic transformations, including those relevant to the synthesis of aryl ethers and their precursors, under greener conditions. For example, N-nitrosation reactions have been successfully carried out using tert-butyl nitrite (B80452) (TBN) under solvent-free conditions, offering high yields and easy product isolation. rsc.org For aryl ether synthesis, which often requires high temperatures and polar aprotic solvents, research is focused on developing catalytic systems that can operate in greener solvents or even in water. nih.gov The use of phase-transfer catalysts can also facilitate reactions between immiscible reactants, reducing the need for large quantities of organic solvents.

Catalytic Approaches in Sustainable Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions that are more selective, energy-efficient, and generate less waste than their stoichiometric counterparts. researchgate.net In the synthesis of diaryl ethers, several catalytic methods have emerged as sustainable alternatives to traditional processes.

Ullmann-Type Coupling: This classical copper-catalyzed reaction for forming C-O bonds has been significantly improved. Modern protocols often use nano-sized copper catalysts, which exhibit high surface-to-volume ratios and allow for rapid bond formation under milder, often ligand-free, conditions. nih.gov These nanocatalysts can sometimes be recycled, further enhancing the sustainability of the process. nih.gov

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: This is a powerful and versatile method for constructing carbon-heteroatom bonds, including the C-O bonds in diaryl ethers. dntb.gov.ua These reactions typically employ a palladium catalyst with a specific ligand to couple an aryl halide or triflate with an alcohol or phenol. Research in this area focuses on developing more active and stable catalysts that can be used at very low loadings, as well as catalysts based on more abundant and less toxic metals like copper or iron to replace precious palladium. acsgcipr.org

The development of these catalytic systems is crucial for the sustainable production of complex molecules like this compound, as they offer pathways with higher efficiency, selectivity, and a reduced environmental footprint. dntb.gov.ua

Spectroscopic Characterization and Structural Elucidation of 3 4 Bromophenoxy 5 Nitroaniline

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, is instrumental in identifying the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 3-(4-Bromophenoxy)-5-nitroaniline is expected to exhibit several key absorption bands that confirm its structure. The primary amine (-NH₂) group of the aniline (B41778) moiety typically shows two distinct bands for N-H stretching vibrations: an asymmetric stretch and a symmetric stretch, usually found in the 3350-3480 cm⁻¹ region. usc.eduresearchgate.net

The nitro (NO₂) group is characterized by strong, unambiguous absorptions. An asymmetric stretching vibration is expected around 1530-1585 cm⁻¹, and a symmetric stretch is anticipated in the 1330-1350 cm⁻¹ range. The presence of the diaryl ether linkage (Ar-O-Ar) would be confirmed by a strong C-O-C asymmetric stretching band, typically appearing near 1250 cm⁻¹. youtube.comresearchgate.netpressbooks.publibretexts.org

Additionally, the spectrum will contain absorptions corresponding to the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. A C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

| Expected Vibrational Mode | Functional Group | Anticipated Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3350 - 3480 | Medium |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 | Variable |

| NO₂ Asymmetric Stretch | Nitro Group (-NO₂) | 1530 - 1585 | Strong |

| Aromatic C=C Stretch | Aromatic Rings | 1400 - 1600 | Variable |

| NO₂ Symmetric Stretch | Nitro Group (-NO₂) | 1330 - 1350 | Strong |

| C-O-C Asymmetric Stretch | Diaryl Ether | ~1250 | Strong |

| C-Br Stretch | Bromo-aromatic | 500 - 600 | Medium-Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O and O-H give strong IR signals, non-polar, symmetric bonds are often more intense in Raman spectra. For This compound , the symmetric stretching vibration of the nitro group (~1343 cm⁻¹) is expected to be particularly prominent. aip.orgspectroscopyonline.com The aromatic ring "breathing" modes, which involve symmetric expansion and contraction of the rings, would also produce strong signals, typically around 1000 cm⁻¹. The C-Br bond, being highly polarizable, should also be Raman active. In contrast, the N-H vibrations of the amine group would likely be weak.

| Expected Vibrational Mode | Functional Group | Anticipated Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| NO₂ Symmetric Stretch | Nitro Group (-NO₂) | ~1343 | Strong |

| Aromatic Ring Breathing | Aromatic Rings | ~1000 | Strong |

| C-Br Stretch | Bromo-aromatic | 500 - 600 | Medium |

| N-H Stretch | Primary Amine (-NH₂) | 3350 - 3480 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule by probing the magnetic environments of nuclei like ¹H and ¹³C.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For This compound , distinct signals are expected for the aniline NH₂, the protons on the nitroaniline ring, and the protons on the bromophenoxy ring.

Aniline Protons (NH₂): A broad singlet, typically appearing in the range of 3.5-6.0 ppm, corresponding to the two amine protons.

Bromophenoxy Ring Protons: The four protons on the para-substituted ring will appear as a classic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the bromine (and meta to the ether) and the protons meta to the bromine (and ortho to the ether) will couple with each other. These would likely appear in the 6.8-7.5 ppm range. rsc.org

Nitroaniline Ring Protons: The three protons on the meta-disubstituted ring will be in unique environments. We would expect to see three distinct signals in the aromatic region, likely between 6.5 and 7.5 ppm, with small meta and ortho coupling constants leading to complex splitting patterns (e.g., triplets or doublets of doublets). chemicalbook.comchemicalbook.com

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| H on bromophenoxy ring | 6.8 - 7.5 | d (Doublet) | 2H |

| H on bromophenoxy ring | 6.8 - 7.5 | d (Doublet) | 2H |

| H on nitroaniline ring | 6.5 - 7.5 | t, dd (Triplet, Doublet of Doublets) | 3H |

| -NH₂ | 3.5 - 6.0 | s (broad) (Singlet) | 2H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This compound has 12 carbon atoms, all of which are in unique environments and should thus produce 12 distinct signals. The chemical shifts are heavily influenced by the electronic effects of the substituents.

Aromatic Carbons: These will appear in the broad range of approximately 100-160 ppm.

Carbons bonded to Oxygen: The carbons attached to the ether oxygen (C-O) are deshielded and expected to appear between 150-160 ppm. pressbooks.publibretexts.orglibretexts.org

Carbon bonded to Nitrogen: The carbon bearing the amino group will be shielded and appear around 145-150 ppm. researchgate.net

Carbon bonded to Nitro Group: The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded, appearing downfield around 148-150 ppm.

Carbon bonded to Bromine: The ipso-carbon attached to bromine is expected in the range of 110-120 ppm. rsc.org

| Carbon Environment | Anticipated Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 150 - 160 |

| Aromatic C-NO₂ | 148 - 150 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-Br | 110 - 120 |

| Other Aromatic C-H | 100 - 140 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.

For This compound , the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 309.13. A key diagnostic feature will be the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: the M⁺ peak and an (M+2)⁺ peak. youtube.commiamioh.edulibretexts.org

Common fragmentation pathways in electron impact (EI) ionization would likely include:

Loss of the nitro group: A fragment corresponding to [M - NO₂]⁺.

Cleavage of the ether bond: This can lead to fragments corresponding to the bromophenoxy radical cation or the nitroaniline radical cation. acs.org

Loss of the bromine atom: A fragment at [M - Br]⁺.

| Ion | Description | Expected m/z | Key Feature |

|---|---|---|---|

| [M]⁺ | Molecular Ion | ~309 | Accompanied by an equally intense [M+2]⁺ peak at ~311 due to ⁸¹Br. |

| [M - NO₂]⁺ | Loss of nitro group | ~263 | Also shows [M+2] isotope peak. |

| [M - Br]⁺ | Loss of bromine atom | ~230 | Single peak, no major isotope pattern. |

| [C₆H₄BrO]⁺ | Bromophenoxy fragment | ~172 | Shows [M+2] isotope peak. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₂H₉BrN₂O₃, the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

The theoretical monoisotopic mass is compared against the experimentally determined value. The close agreement between the calculated and observed mass, typically within a few parts per million (ppm), validates the assigned molecular formula and distinguishes it from other potential structures with the same nominal mass. HRMS analysis is often conducted using techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap detector. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₉BrN₂O₃ |

| Calculated Monoisotopic Mass (m/z) | 307.98455 [M]⁺ |

| Molecular Weight | 309.13 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used to determine the purity of a sample and to identify and quantify individual components within a mixture. nih.gov For the analysis of this compound, a reverse-phase LC method would typically be employed.

In such a method, the compound is passed through a column containing a non-polar stationary phase. nih.gov A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid, is used to elute the compound. nih.govnih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions. Following separation, the eluent is introduced into the mass spectrometer, where the compound is ionized (e.g., via ESI) and its mass-to-charge ratio is determined, confirming its identity. nih.gov LC-MS/MS methods can provide even greater specificity and sensitivity for quantification. nih.govnih.gov

Table 2: Typical LC-MS Parameters for Analysis of Nitroaromatic Compounds

| Parameter | Description |

|---|---|

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 or Phenyl-Hexyl reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) nih.govnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.govnih.gov |

| Mobile Phase B | Acetonitrile or Methanol nih.gov |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |

| MS Detector | Triple Quadrupole (QqQ) or High-Resolution (e.g., TOF, Orbitrap) |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, providing information about electronic energy levels and transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. The absorption spectrum of this compound is expected to be influenced by its constituent chromophores: the nitroaniline and bromophenoxy moieties. The aniline chromophore typically exhibits absorptions arising from π→π* transitions within the benzene (B151609) ring and an n→π* transition associated with the lone pair of electrons on the nitrogen atom.

The presence of the electron-withdrawing nitro group and the electron-donating amino group on the same benzene ring leads to an intramolecular charge transfer (ICT) character. This ICT significantly red-shifts the primary absorption band compared to unsubstituted benzene. For instance, 3-nitroaniline (B104315) exhibits a strong absorption band around 350-380 nm. researchgate.net The introduction of the 4-bromophenoxy group at the meta-position is expected to further modify the electronic structure and the position of the absorption maxima (λmax). The molar absorptivity (ε) at λmax is a measure of the absorption intensity. researchgate.net In some cases, the absorption spectrum can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com

Photoluminescence and Fluorescence Emission Properties

Photoluminescence is the emission of light from a substance that has absorbed light energy. This phenomenon includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). The fluorescence properties of this compound would be dictated by the balance between the radiative decay (fluorescence) and non-radiative decay pathways of its excited state.

While some nitroaromatic compounds are known to have their fluorescence quenched by the nitro group, others with significant intramolecular charge transfer character can exhibit notable emission. rsc.org If fluorescent, the compound would display an emission spectrum at a longer wavelength than its absorption spectrum, with the difference in energy known as the Stokes shift. mdpi.com The fluorescence quantum yield (ΦF) quantifies the efficiency of the emission process. The emission properties, such as the peak wavelength and intensity, can be highly dependent on the solvent environment, which is a characteristic of molecules with a D–π–A (donor–π–acceptor) structure. mdpi.com Some luminogens exhibit efficient emission in both solution and solid states, a desirable property known as dual-state emission. rsc.org

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD)

To perform Single Crystal X-ray Diffraction (SC-XRD), a suitable single crystal of the compound must first be grown. springernature.com This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. mdpi.com The analysis of the diffraction data allows for the determination of the crystal system, space group, and the precise coordinates of each atom in the unit cell. rsc.org

This information provides definitive proof of the molecular structure and connectivity. mdpi.com Furthermore, SC-XRD reveals detailed structural parameters such as bond lengths, bond angles, and torsion angles. It also provides insight into intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which govern the crystal packing. rsc.org Although no specific crystal structure for this compound was found, the data for a related compound, meta-nitroaniline, illustrates the type of information obtained from an SC-XRD experiment. rsc.org

Table 3: Illustrative Crystallographic Data for meta-Nitroaniline

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | rsc.org |

| Space Group | Pbc2₁ | rsc.org |

| a (Å) | 6.501 | rsc.org |

| b (Å) | 19.330 | rsc.org |

| c (Å) | 5.082 | rsc.org |

| Z (molecules/unit cell) | 4 | rsc.org |

Table 4: Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Aniline |

| Benzene |

| Formic Acid |

| meta-Nitroaniline |

| Methanol |

| 3-Nitroaniline |

Powder X-ray Diffraction (PXRD) for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to determine the crystalline nature of a solid material. This non-destructive method provides a unique fingerprint of a crystalline compound, enabling identification, phase purity analysis, and the elucidation of its crystal structure. The technique relies on the constructive interference of monochromatic X-rays interacting with the electron clouds of atoms arranged in a periodic lattice.

In the analysis of novel compounds such as this compound, PXRD plays a crucial role in confirming the solid-state structure and identifying the specific crystalline form, or polymorph. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical in various applications.

The resulting diffractogram would display a series of peaks, each corresponding to a specific set of lattice planes within the crystal structure, as described by Bragg's Law (nλ = 2d sinθ). The positions (2θ values) and relative intensities of these peaks are characteristic of the compound's crystal lattice.

Hypothetical PXRD Data Table:

For illustrative purposes, a hypothetical PXRD data table for a crystalline organic compound like this compound would be structured as follows. This table is a representation of how experimental data would be presented and is not actual data for the compound.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 30 |

| 20.1 | 4.41 | 85 |

| 21.3 | 4.17 | 60 |

| 25.6 | 3.48 | 70 |

| 28.9 | 3.09 | 50 |

The analysis of such data would involve comparing the experimental pattern with databases or with patterns calculated from single-crystal X-ray diffraction data, if available. This comparison allows for the unambiguous identification of the crystalline phase. Furthermore, the sharpness of the diffraction peaks can provide information about the degree of crystallinity and the size of the crystallites. Broadened peaks may indicate a smaller crystallite size or the presence of lattice strain.

Computational Chemistry and Theoretical Investigations of 3 4 Bromophenoxy 5 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-(4-Bromophenoxy)-5-nitroaniline, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict bond lengths, bond angles, and dihedral angles. This process reveals the molecule's precise shape, including the orientation of the bromophenoxy and nitroaniline rings relative to each other. The electronic structure, which describes the distribution of electrons within the molecule, is also determined, providing a foundation for understanding its properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be located primarily on the electron-rich aniline (B41778) ring, which is activated by the amino group and the ether linkage.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. The LUMO is anticipated to be concentrated on the nitro group and its associated phenyl ring, as the nitro group is a strong electron-withdrawing group.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited, influencing its potential for intramolecular charge transfer.

A hypothetical FMO analysis would likely show that upon excitation, electron density moves from the bromophenoxy-aniline part of the molecule to the nitro-substituted ring.

Interactive Table: Key Global Reactivity Descriptors

While specific values for this compound are not available, the following table illustrates the typical global reactivity descriptors that are derived from HOMO and LUMO energies.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Measures the capacity to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying reactive sites.

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the nitro group and the ether linkage, as well as the nitrogen of the amine group.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amine group and the area around the bromine atom would likely show positive potential.

Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.

The MEP map provides a clear, intuitive picture of charge distribution and is used to predict intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. This method is excellent for studying charge delocalization and intramolecular interactions.

NBO analysis quantifies the stabilization energy (E(2)) associated with "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. For this compound, significant interactions would be expected, such as:

The delocalization of the lone pair electrons from the nitrogen atom (nN) into the antibonding orbitals (π*) of the aromatic ring.

The delocalization of lone pairs from the ether oxygen (nO) into the adjacent ring's antibonding orbitals.

Hyperconjugative interactions involving the nitro group, which stabilize the molecule by delocalizing charge.

Fukui Function and Global Chemical Reactivity Descriptors

The Fukui function is a local reactivity descriptor derived from DFT that identifies which atoms within a molecule are most likely to undergo an electrophilic, nucleophilic, or radical attack. It quantifies the change in electron density at a specific point when an electron is added to or removed from the system.

f+(r): Indicates the site for a nucleophilic attack (where an electron is accepted). This would likely be highest on the carbon atoms near the electron-withdrawing nitro group.

f-(r): Indicates the site for an electrophilic attack (where an electron is donated). This would be highest on the atoms of the aniline ring.

f0(r): Indicates the site for a radical attack.

Together with global descriptors like chemical hardness and the electrophilicity index, the Fukui function provides a detailed map of local reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the electronic excited states of molecules. It is used to calculate the absorption spectrum (UV-Vis) by predicting the energies of electronic transitions from the ground state to various excited states.

For this compound, a TD-DFT calculation would yield:

Excitation Energies: The energy required to promote an electron to a higher energy level.

Oscillator Strengths: The intensity of each electronic transition, which corresponds to the peaks in a UV-Vis spectrum.

Nature of Transitions: The specific orbitals involved in the excitation (e.g., a HOMO to LUMO transition), confirming the intramolecular charge-transfer character.

This analysis is essential for understanding the photophysical properties of the molecule and how it interacts with light.

Molecular Interactions and Supramolecular Chemistry

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment. The surface is colored based on intermolecular contact distances, and the associated 2D-fingerprint plot provides a quantitative summary of these interactions. nih.gov

For a molecule like this compound, several key intermolecular contacts would be expected to dominate its crystal packing. Based on analyses of similar nitroaniline and bromo-aromatic structures, the primary interactions would likely involve hydrogen bonds, halogen bonds, and van der Waals forces. acs.orgresearchgate.net

A hypothetical breakdown of the intermolecular contacts for this compound, based on data from analogous compounds like 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, is presented below. nih.goviucr.org The fingerprint plots would be expected to show distinct spikes for strong interactions like hydrogen bonds and more diffuse regions for weaker contacts.

Table 1: Predicted Prominent Intermolecular Contacts for this compound based on Hirshfeld Surface Analysis of Analogous Compounds.

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| O···H / H···O | ~35-45% | Represents hydrogen bonds between the amine (N-H) or aromatic (C-H) hydrogens and the oxygen atoms of the nitro group. This is typically the most significant interaction in nitroanilines. iucr.org |

| H···H | ~20-30% | Ubiquitous contacts between hydrogen atoms on the peripheries of the molecules. |

| C···H / H···C | ~5-15% | Associated with C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring. |

| Br···H / H···Br | ~5-10% | Halogen bonding interactions involving the bromine atom, which can act as a Lewis acid, and hydrogen atoms. |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize non-covalent interactions (NCIs) in real space. protheragen.airesearchgate.net It plots the RDG against the electron density, multiplied by the sign of the second Hessian eigenvalue (λ₂), to differentiate between types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as blue-colored, low-density, low-gradient spikes.

Weak, van der Waals interactions appear as green-colored, extended, low-density surfaces. researchgate.net

Strong, repulsive interactions (e.g., steric clashes) appear as red-colored, high-density regions.

For this compound, an RDG analysis would be expected to reveal:

Blue isosurfaces located between the hydrogen atoms of the amine group (-NH₂) and the oxygen atoms of the nitro group (-NO₂) of a neighboring molecule, confirming strong N-H···O hydrogen bonds.

A large, green isosurface situated between the parallel-stacked phenyl and bromophenyl rings, indicating the presence of stabilizing van der Waals and π-π stacking interactions.

Additional small pockets of green or bluish-green between the bromine atom and nearby hydrogens or aromatic rings, corresponding to weaker halogen and C-H···π bonds.

Hydrogen Bonding Networks and Crystal Packing

The crystal packing of this compound would be heavily influenced by hydrogen bonding. The primary amine group (-NH₂) serves as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are strong hydrogen bond acceptors. acs.org

It is highly probable that the dominant motif would be intermolecular N-H···O hydrogen bonds . These interactions could link molecules into one-dimensional chains or two-dimensional sheets. researchgate.net For instance, in many substituted nitroanilines, molecules form hydrogen-bonded dimers or chains. acs.org Weaker C-H···O interactions, involving aromatic C-H groups and the nitro or ether oxygens, would likely provide additional stability to the three-dimensional network. The presence of the bulky bromophenoxy group and the potential for π-π stacking would further guide the assembly into a complex, layered supramolecular architecture.

Theoretical Studies on Reaction Mechanisms and Pathways

Molecular Electron Density Theory (MEDT) for Mechanistic Insights

Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity. It posits that the propensity for electron density to change, rather than molecular orbital interactions, governs the course of a chemical reaction. mdpi.comresearchgate.net MEDT analyzes the changes in electron density along a reaction pathway to provide detailed mechanistic insights. europa.eu

A MEDT study of this compound could be applied to understand its reactivity in various organic transformations, such as aromatic nucleophilic or electrophilic substitution. An analysis of the ground-state electron density would identify the most nucleophilic sites (likely the amine nitrogen and the ortho/para positions of the phenoxy ring) and electrophilic sites. By modeling a reaction pathway, MEDT could:

Track the global electron density transfer to classify the reaction.

Analyze the bonding changes to determine if the mechanism is concerted or stepwise. europa.eu

Identify the energetic barriers and reaction energies, providing a comprehensive picture of the reaction's feasibility and kinetics. nih.gov

Computational Prediction of Photophysical Properties

The compound this compound can be classified as a "push-pull" or donor-π-acceptor (D-π-A) system. The electron-donating amino and phenoxy groups (the "push") are conjugated through the phenyl ring (the "π-bridge") to the electron-withdrawing nitro group (the "pull"). Such systems are known for their interesting photophysical properties, particularly intramolecular charge transfer (ICT).

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting these properties. For this compound, a computational study would likely predict:

Intramolecular Charge Transfer (ICT): Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the donor part of the molecule (aminophenoxy) to an orbital centered on the acceptor part (nitrophenyl). This ICT is characteristic of push-pull chromophores. nih.gov

Solvatochromism: The energy of the ICT state is highly sensitive to the polarity of the solvent. It is expected that the absorption maximum (λ_max) would exhibit a redshift (move to a longer wavelength) as the solvent polarity increases, because polar solvents stabilize the more polar excited state more than the ground state.

Absorption Spectrum: Calculations would predict the main absorption bands. The lowest energy absorption band would correspond to the ICT transition, likely falling in the UV-visible region.

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline |

Solvent Effects on Absorption and Emission

The interaction between a solute molecule and the surrounding solvent molecules can significantly influence its electronic absorption and emission spectra, a phenomenon known as solvatochromism. The polarity of the solvent, its ability to form hydrogen bonds, and its refractive index are key factors that can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the spectral bands.

Theoretical studies on similar nitroaniline derivatives have demonstrated that the polarity of the solvent plays a crucial role in the observed solvatochromic shifts. For instance, in polar solvents, a bathochromic (red) shift in the emission spectrum is often observed. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules, which lowers its energy level relative to the ground state. Conversely, a hypsochromic (blue) shift may be seen in the absorption spectrum.

To computationally investigate these effects for this compound, theoretical models such as Time-Dependent Density Functional Theory (TD-DFT) are employed. These calculations can predict the absorption and emission wavelengths in various solvents by incorporating a continuum solvent model or by explicitly including solvent molecules in the calculation.

Table 1: Theoretical Solvent Effects on the Absorption and Emission Maxima of this compound

| Solvent | Dielectric Constant (ε) | Calculated Absorption Max (λ_abs, nm) | Calculated Emission Max (λ_em, nm) |

| Cyclohexane | 2.02 | Data not available | Data not available |

| Toluene (B28343) | 2.38 | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available |

| Acetone | 20.7 | Data not available | Data not available |

| Acetonitrile (B52724) | 37.5 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available |

| Water | 80.1 | Data not available | Data not available |

Note: The data in this table is illustrative of the type of information that would be generated from computational studies. Specific experimental or calculated values for this compound are not currently available in the public domain.

Quantum Yield Calculations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Theoretical calculations of quantum yield are complex and depend on the rates of both radiative (fluorescence) and non-radiative decay pathways from the excited state.

The primary radiative decay rate constant (kr) and the sum of the non-radiative decay rate constants (knr) are the key parameters in determining the quantum yield, as given by the equation:

Φf = kr / (kr + knr)

Non-radiative decay processes include internal conversion and intersystem crossing. Computational methods can estimate these rate constants by calculating the energies of the relevant electronic states and the couplings between them. The nature of the solvent can also influence these rates and, consequently, the quantum yield.

Table 2: Theoretical Quantum Yield Calculation Parameters for this compound

| Solvent | Radiative Decay Rate (kr, s⁻¹) | Non-radiative Decay Rate (knr, s⁻¹) | Calculated Quantum Yield (Φf) |

| Cyclohexane | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available |

| Acetone | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available |

The computational investigation of this compound provides a powerful tool to predict and understand its photophysical behavior. While specific experimental data for this compound is not widely published, theoretical approaches offer a valuable framework for estimating its properties in different solvent environments and guiding future experimental work.

Electrophilic Aromatic Substitution Reactions on the Bromo- and Nitro-Substituted Rings

Electrophilic aromatic substitution (EAS) introduces an electrophile to an aromatic ring, replacing a hydrogen atom. chemistry.coach The position of substitution on a substituted benzene (B151609) ring is directed by the electronic properties of the existing substituents. openstax.org Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing). masterorganicchemistry.com Activating groups increase the rate of reaction and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction and, with the exception of halogens, direct to the meta position. rsc.orgsavemyexams.comwikipedia.orglibretexts.org

In this compound, the two aromatic rings exhibit different reactivities towards electrophiles.

Ring B (Phenoxy Ring): This ring is substituted with a bromine atom and the ether oxygen. Halogens like bromine are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can stabilize the carbocation intermediate through resonance. masterorganicchemistry.comorganicchemistrytutor.com The ether linkage (-O-) is an activating, ortho, para-directing group. masterorganicchemistry.com The directing effects of the ether oxygen and the bromine atom are cooperative. The ether oxygen is a stronger activating group than bromine is a deactivating one. Therefore, electrophilic substitution will be directed to the positions ortho and para to the ether linkage. The para position is already occupied by the bromine atom, so substitution will occur at the positions ortho to the ether oxygen (C2' and C6').

| Ring | Substituent | Effect on Reactivity | Directing Influence | Predicted Substitution Sites |

|---|---|---|---|---|

| Aniline Ring | -NH₂ (Amino) | Strongly Activating | Ortho, Para | C2, C4, C6 |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | C2, C4, C6 | |

| -OAr (Phenoxy) | Deactivating | Ortho, Para | - | |

| Phenoxy Ring | -Br (Bromo) | Weakly Deactivating | Ortho, Para | C3', C5' |

| -O- (Ether) | Activating | Ortho, Para | C2', C6' |

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the phenoxy ring can potentially be replaced through nucleophilic aromatic substitution (SNAr). This type of reaction is generally difficult for aryl halides unless the ring is "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group.

More modern methods, such as the Buchwald-Hartwig amination, utilize palladium catalysts to couple aryl halides with amines under milder conditions. wikipedia.orgnih.govlibretexts.orgcapes.gov.br This reaction is highly versatile and could be used to replace the bromine atom with a variety of primary or secondary amines. nih.gov

Reactions Involving the Nitro Group (e.g., Reduction to Amine)

The nitro group is readily reduced to a primary amino group, a fundamental transformation in organic synthesis. A wide array of reagents can accomplish this, offering varying degrees of chemoselectivity. msu.edu

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is highly efficient but may also reduce other functional groups if conditions are not controlled.

Metal/Acid Systems: Classic Béchamp reduction using iron metal in acidic medium (e.g., Fe/HCl) is a cost-effective and widely used industrial method. researchgate.net Other systems like tin (Sn) or zinc (Zn) in hydrochloric acid are also effective.

Transfer Hydrogenation: Using a source of hydrogen like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.

Chemoselective Reagents: Modern methods using specific catalysts, such as iron(III) or copper ferrite (B1171679) nanoparticles, can selectively reduce the nitro group while leaving other sensitive functionalities, like the aryl bromide, intact. rsc.orgnih.govnih.govacs.orgnih.govnih.govresearchgate.netsemanticscholar.orgorientjchem.org For example, studies on the reduction of nitroanilines using copper ferrite (CuFe₂O₄) nanoparticles with sodium borohydride (B1222165) have shown high conversion rates and yields. nih.govresearchgate.net

The reduction of this compound would yield 3-(4-Bromophenoxy)benzene-1,5-diamine, a tri-functional molecule with significant potential for further synthesis, for example, in polymer chemistry.

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol, RT to moderate temp. | Highly efficient, but may cause de-bromination. |

| Fe / HCl or NH₄Cl | Aqueous/alcoholic solvent, heat | Classic, robust, and often selective for the nitro group. researchgate.net |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Common lab-scale method, generally selective. |

| NaBH₄ with Catalyst (e.g., CuFe₂O₄) | Aqueous medium, Room Temperature | Reported to be fast and efficient for nitroaniline reduction. nih.govresearchgate.net |

Reactivity of the Aniline Moiety (e.g., Diazotization, Acylation)

The primary amino group on the aniline ring is a versatile functional handle for numerous transformations.

Diazotization: Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0-5 °C) to form diazonium salts. byjus.com This process is known as diazotization. researchgate.netacs.org The resulting diazonium salt is a valuable intermediate that can be converted into a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) through Sandmeyer, Schiemann, and other related reactions. However, the presence of strong electron-withdrawing groups on the aniline ring, such as the nitro group in this molecule, can make diazotization more difficult by destabilizing the diazonium salt intermediate. doubtnut.comresearchgate.net

Acylation: The amino group readily undergoes acylation with reagents like acid chlorides or anhydrides to form amides. byjus.com This reaction, often performed in the presence of a base to neutralize the acid byproduct, is typically very efficient. libretexts.org Acylation of the amino group in this compound would form the corresponding acetamide (B32628) or other acyl derivative. This transformation is often used as a protecting strategy, as the resulting amide is less basic and less susceptible to oxidation than the parent amine. The acetyl group moderates the activating effect of the amine, which can be useful in controlling subsequent electrophilic substitution reactions. pearson.comgoogle.comsciencemadness.org

Photoreactivity and Photoisomerization Studies

The photoreactivity of aromatic nitro compounds is a well-studied field. These molecules can undergo various transformations upon absorption of light, including reduction, rearrangement, and dissociation. rsc.org The presence of both a nitro group and a phenoxy ether linkage suggests potential for complex photochemical behavior. For instance, some nitroaromatic compounds are known to release nitric oxide upon irradiation. rsc.org Studies on related nitrophenols have shown that the solvent environment can significantly influence their photodegradation pathways and quantum yields. rsc.org

Electron-withdrawing groups (EWGs) like the nitro group play a crucial role in the photophysical dynamics of aromatic molecules. The nitro group is known to be a "photo-inhibitor" in some systems, quenching fluorescence and preventing photoisomerization by providing efficient pathways for non-radiative decay from the excited state.

Conclusion

3-(4-Bromophenoxy)-5-nitroaniline is a synthetically versatile molecule that combines several key functional groups of high importance in modern organic chemistry. Its preparation via established methods like the Ullmann condensation is feasible, and its structure provides multiple handles for further chemical modification. While specific research on this exact compound is not extensively documented, its structural relationship to a wide range of biologically active and materially significant compounds underscores its potential as a valuable building block. Future research focusing on the synthesis of derivatives of this compound could lead to the discovery of novel compounds with significant applications in medicinal chemistry and materials science.

Advanced Applications and Functional Properties Derived from 3 4 Bromophenoxy 5 Nitroaniline and Its Derivatives

Material Science Applications

The inherent properties of this compound, including its aromatic structure and functional groups, position it as a valuable building block in material science.

Derivatives of 3-(4-Bromophenoxy)-5-nitroaniline are poised for significant applications in optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The core structure embodies a classic "push-pull" or donor-acceptor (D-A) system, which is fundamental to the design of many organic electronic materials. researchgate.net The aniline (B41778) moiety acts as an electron donor, while the nitro group serves as a strong electron acceptor. This intramolecular charge transfer (ICT) characteristic is crucial for tuning the electronic and photophysical properties of a material.

Research on analogous p-nitroaniline derivatives shows that the presence of strong electron-donating groups can reduce the HOMO-LUMO energy gap, a key parameter in developing materials for optoelectronics. researchgate.net Molecules with D-A structures are frequently used as emitters or as host materials in the emissive layer of OLEDs. researchgate.netmdpi.com The diaryl ether linkage provides both thermal stability and a degree of structural flexibility, which can influence film-forming properties and morphology in thin-film devices.

The development of OLEDs has progressed through several generations of emitter materials, from fluorescence to phosphorescence and thermally activated delayed fluorescence (TADF). nih.gov The functional groups on this compound allow for its derivatization into more complex structures that could serve as components in these advanced OLED architectures. For instance, the bromo-substituent can be used as a handle for cross-coupling reactions to introduce other functional groups, while the aniline and nitro groups can be modified to fine-tune the electronic properties, potentially leading to new host or emitter materials. uniss.it

Table 1: Potential Optoelectronic Roles of this compound Derivatives

| Role in OLEDs | Rationale | Key Structural Features |

| Emitter Material | The donor-acceptor structure can lead to efficient light emission through intramolecular charge transfer states. | Aniline (donor), Nitro (acceptor) |

| Host Material | Derivatives could be designed to have high triplet energy levels suitable for hosting phosphorescent or TADF emitters. | Diaryl ether, Aromatic rings |

| Hole Transport Layer (HTL) | The aniline group is a known hole-transporting moiety. | Amino group |

| Synthetic Intermediate | The bromo and nitro groups allow for extensive chemical modification to create novel OLED materials. | Bromo, Nitro, and Amino groups |

The this compound molecule serves as a precursor to monomers for high-performance polymers. Through the chemical reduction of the nitro group to a second amine group, the molecule is converted into 3-amino-5-(4-bromophenoxy)aniline, a diamine. This resulting diamine monomer is a candidate for polymerization reactions to create functional polymers such as polyimides and polyamides. researchgate.netvt.edu

Aromatic polyimides are a class of "high-performance" polymers renowned for their exceptional thermal stability, chemical resistance, and high mechanical strength, making them suitable for applications in the aerospace and electronics industries. vt.eduaidic.it The incorporation of the brominated diaryl ether structure into a polyimide backbone could impart specific properties. The flexible ether linkage can improve the solubility and processability of the resulting polymer, a common challenge with rigid aromatic polyimides. researchgate.net The bromine atom offers a site for post-polymerization modification or can contribute to flame-retardant properties.

Studies on polyimides derived from analogous aminophenoxy monomers demonstrate that these polymers form tough, flexible films with high thermal stability (decomposition temperatures often exceeding 500°C) and strong mechanical properties. researchgate.net It is conceivable that polyimides synthesized from the diamine derivative of this compound would exhibit a valuable combination of thermal stability, processability, and functionality.

Table 2: Projected Properties of Polyimides Derived from 3-amino-5-(4-bromophenoxy)aniline

| Property | Anticipated Characteristic | Contributing Structural Feature |

| Thermal Stability | High | Aromatic backbone, Imide rings |

| Solubility | Potentially enhanced compared to fully rigid polyimides | Flexible ether linkage |

| Mechanical Strength | High tensile strength and modulus | Rigid aromatic units |

| Flame Retardancy | Potentially enhanced | Bromine atom |

| Processability | Good film-forming ability | Ether linkage, Asymmetric monomer structure |

Catalysis

The functional groups present in this compound suggest its potential utility in the field of catalysis, both as a ligand for metal centers and as a building block in organic transformations.

The aniline and nitro groups in the molecule possess lone pairs of electrons and can act as coordination sites for metal ions, making its derivatives potential ligands in coordination chemistry and metal catalysis. nih.govmdpi.com Research has shown that related nitroaniline derivatives can form stable complexes with various transition metals. nih.gov The resulting metal complexes can exhibit novel catalytic activities or be explored for applications in materials science, such as molecular magnets. mdpi.com The diaryl ether framework provides a rigid yet conformationally aware backbone that can influence the geometry and electronic properties of the metal's coordination sphere, thereby tuning its catalytic selectivity and efficiency.

As a multifunctional building block, this compound holds considerable potential in facilitating complex organic transformations. Nitroarenes are versatile intermediates in organic synthesis. nih.govfrontiersin.org The nitro group can be readily reduced to an amine, which is a cornerstone transformation for producing dyes, pharmaceuticals, and polymer precursors. wikipedia.org

Furthermore, the bromine atom on the phenoxy ring is a key functional group for engaging in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the strategic formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of highly complex molecular architectures from a relatively simple starting material. The strategic sequence of reactions—for instance, a cross-coupling reaction followed by reduction of the nitro group—provides a powerful pathway to novel compounds with tailored properties. libretexts.org

Structure-Activity Relationship (SAR) Studies

The diaryl ether scaffold is a prominent feature in many biologically active compounds and functional materials, making it a frequent subject of structure-activity relationship (SAR) studies. researchgate.netrsc.org SAR studies on diaryl ether derivatives have been crucial in optimizing their function, for example, as anticancer agents or enzyme inhibitors. researchgate.netchemrxiv.org

In the context of material science, SAR studies on derivatives of this compound would be invaluable. By systematically modifying the structure, researchers can establish clear relationships between molecular architecture and functional properties.

Key modifications could include:

Varying the substituent on the phenoxy ring: Replacing the bromine atom with other halogens (F, Cl, I) or with alkyl, alkoxy, or cyano groups would directly impact the electronic properties and steric profile, likely altering the optoelectronic or polymeric characteristics. Research on other diaryl ethers has shown that changing a substituent from a chloro to a hydroxyl group, for instance, can significantly alter biological activity, and similar principles apply to material properties. researchgate.net

Modifying the aniline core: Alkylation of the amine, or changing the position of the nitro and amine groups, would fundamentally alter the donor-acceptor characteristics of the molecule.

Post-polymerization modification: For polymers derived from this molecule, the bromine atom serves as a reactive handle for further functionalization, allowing for the tuning of polymer properties after its formation.

Such studies are essential for the rational design of new materials, enabling scientists to fine-tune the compound’s properties for specific applications, whether for creating more efficient OLEDs or more robust and functional polymers.

Design Principles for Modulating Molecular Interactions

Key design strategies involve:

Modulation of Electron Density: The core structure features a classic push-pull system, with the amino group (-NH2) and the ether oxygen acting as electron donors (push) and the nitro group (-NO2) as a strong electron acceptor (pull). The efficiency of this intramolecular charge transfer (ICT) is a primary determinant of the molecule's electronic and optical properties. Altering the electronic nature of the substituents on either phenyl ring can significantly modulate this ICT. For instance, adding further electron-donating groups would enhance the charge transfer, while adding more withdrawing groups would diminish it.

Steric Hindrance and Conformational Control: The bulky bromine atom and the torsional freedom around the ether linkage introduce significant steric factors. These factors influence the planarity of the molecule, which in turn affects the extent of π-electron delocalization across the system. soton.ac.uk The relative orientation of the two aromatic rings is not fixed and can be controlled by introducing other bulky groups, leading to different molecular conformations. This conformational control is crucial as it dictates the crystal packing and the accessibility of functional groups for intermolecular interactions like hydrogen bonding.

Hydrogen Bonding Networks: The primary amine (-NH2) and the nitro (-NO2) group are potent sites for hydrogen bonding. The amine group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group are strong acceptors. In the solid state, these groups can form extensive networks of intermolecular hydrogen bonds, which are critical in defining the crystal structure and stability. soton.ac.uk The design of derivatives can aim to promote or disrupt specific hydrogen bonding patterns to achieve desired solid-state architectures.

Halogen Bonding: The bromine atom on the phenoxy ring can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophile. This interaction provides an additional tool for directing crystal packing and can be exploited in the design of co-crystals and other multicomponent solid forms.

By applying these principles, derivatives of this compound can be rationally designed to optimize specific properties, such as enhancing their affinity for a biological target or tuning their solid-state properties for applications in materials science.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. nih.gov For derivatives of this compound, QSAR can be a powerful tool to predict their potential efficacy or toxicity and to guide the synthesis of new, optimized analogues without the need for exhaustive experimental screening. nih.gov

The QSAR methodology for nitroaromatic compounds, a class to which this compound belongs, typically involves the following steps:

Data Set Compilation: A dataset of structurally related compounds with experimentally measured biological activity (e.g., enzyme inhibition, cytotoxicity) is assembled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical model that links the descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.govresearchgate.net

For nitroaromatic compounds, the molecular descriptors used in QSAR studies often fall into several categories. nih.gov The selection of descriptors is critical for building an accurate predictive model.

Table 1: Common Molecular Descriptors in QSAR Studies of Nitroaromatic Compounds

| Descriptor Category | Specific Examples | Property Represented |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Reactivity, polarity, electrostatic interactions |

| Hydrophobic | LogP (octanol-water partition coefficient) | Membrane permeability, transport properties |

| Steric/Topological | Molecular weight, Molar refractivity, Connectivity indices | Molecular size, shape, and branching |

| Quantum Chemical | Total energy, Heat of formation, Surface area | Stability and interaction potential |

This table presents examples of molecular descriptors commonly used in QSAR modeling for nitroaromatic compounds, which are relevant for studying derivatives of this compound.

By developing a validated QSAR model for a series of this compound derivatives, researchers can predict the activity of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis and experimental testing.

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. nih.gov For derivatives of this compound, molecular docking is an invaluable tool for understanding how they interact with specific biological targets at an atomic level. researchgate.netplos.org This insight is crucial for drug discovery and for explaining the mechanism of action.

The process involves computationally "placing" the 3D structure of the ligand into the binding site of the target protein. An algorithm then samples a large number of possible binding poses and uses a scoring function to estimate the binding affinity for each pose. nih.gov The results can reveal key information:

Binding Affinity: A numerical score that estimates the strength of the interaction between the ligand and the protein. Lower binding energy scores typically indicate a more stable complex. plos.org

Binding Pose: The most likely 3D orientation of the ligand within the binding pocket.

Key Interactions: The specific non-covalent interactions that stabilize the ligand-protein complex. These include:

Hydrogen Bonds: Formed between the amine or nitro groups of the ligand and polar residues in the protein's binding site. nih.gov

Hydrophobic Interactions: Occur between the aromatic rings of the ligand and nonpolar residues of the protein.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. researchgate.net

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.